molecular formula C14H27NO B14634433 2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- CAS No. 57261-81-1

2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl-

Katalognummer: B14634433
CAS-Nummer: 57261-81-1
Molekulargewicht: 225.37 g/mol
InChI-Schlüssel: RDYIKAKSUBPOHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- is an organic compound that belongs to the class of amines. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amine group attached to a cyclohexyl group with tetrahydro-3,3,5,5-tetramethyl substitution. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst.

    Tetrahydro-3,3,5,5-tetramethyl Substitution: The tetrahydro-3,3,5,5-tetramethyl substitution can be achieved through selective hydrogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furanamine: Lacks the cyclohexyl and tetrahydro-3,3,5,5-tetramethyl substitutions.

    N-Cyclohexylamine: Lacks the furan ring and tetrahydro-3,3,5,5-tetramethyl substitutions.

    Tetrahydrofuran: Lacks the amine group and cyclohexyl substitution.

Uniqueness

2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- is unique due to its combination of a furan ring, amine group, and cyclohexyl substitution with tetrahydro-3,3,5,5-tetramethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

57261-81-1

Molekularformel

C14H27NO

Molekulargewicht

225.37 g/mol

IUPAC-Name

N-cyclohexyl-3,3,5,5-tetramethyloxolan-2-amine

InChI

InChI=1S/C14H27NO/c1-13(2)10-14(3,4)16-12(13)15-11-8-6-5-7-9-11/h11-12,15H,5-10H2,1-4H3

InChI-Schlüssel

RDYIKAKSUBPOHX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(OC1NC2CCCCC2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.